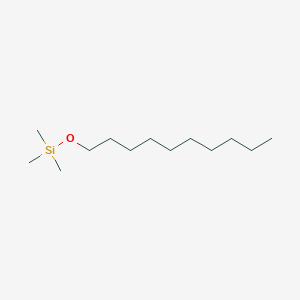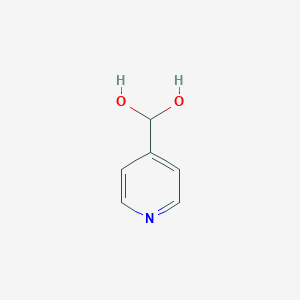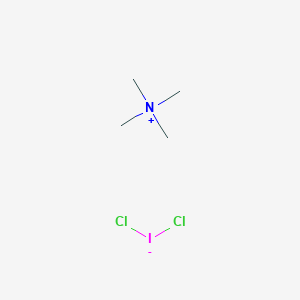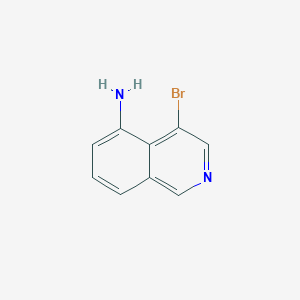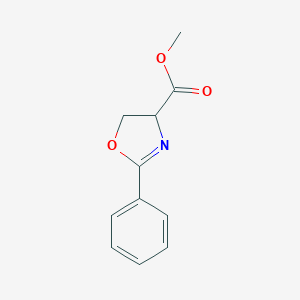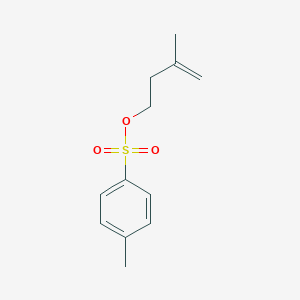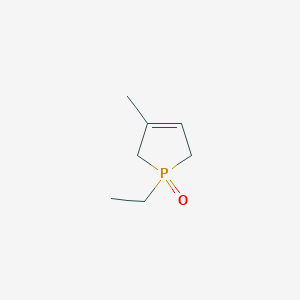
4-chloro-4-méthyl-5-méthylène-1,3-dioxolan-2-one
Vue d'ensemble
Description
4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, also known as 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, is a useful research compound. Its molecular formula is C5H5ClO3 and its molecular weight is 148.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de promédicaments
Ce composé sert d'intermédiaire dans la synthèse de la 4-chlorométhyl-5-méthyl-1,3-dioxolan-2-one, qui est utilisée comme agent modificateur pour la création de promédicaments . Les promédicaments sont des composés pharmacologiquement inactifs qui subissent une transformation enzymatique ou chimique dans l'organisme pour libérer le médicament actif, améliorant ainsi sa biodisponibilité et sa stabilité.
Science des matériaux
La réactivité de la 4-chloro-4-méthyl-5-méthylène-1,3-dioxolan-2-one peut être exploitée en science des matériaux pour la synthèse de polymères et de revêtements. Sa capacité à subir diverses réactions chimiques en fait un précurseur précieux pour le développement de matériaux avancés aux propriétés spécifiques .
Chimie médicinale
L'application du composé en chimie médicinale est principalement dans le domaine du développement de promédicaments, comme mentionné précédemment. Il peut être utilisé pour modifier les propriétés pharmacocinétiques des médicaments, les rendant plus efficaces en traitement .
Mécanisme D'action
Target of Action
It is known to be a useful intermediate for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one , which is used as a modifying agent for making various prodrugs .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one with chlorine or sulfuryl chloride affords 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one . This compound then undergoes an allylic rearrangement to afford 4-chloromethyl-5-methyl-1,3-dioxolene-2-one .
Biochemical Pathways
It is known to be involved in the synthesis of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. They are designed to improve the bioavailability of drugs, and their synthesis often involves complex biochemical pathways.
Result of Action
The primary result of the action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is the production of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . This compound is used as a modifying agent to create prodrugs, which have improved pharmacological properties compared to the original drug .
Action Environment
The action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be influenced by various environmental factors. For instance, the yield of the reaction can be affected by the temperature and the type of solvent used . .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that this compound is an intermediate in the synthesis of prodrugs Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug
Cellular Effects
As an intermediate in the synthesis of prodrugs , it may influence cell function indirectly through the active drugs that it helps to produce. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported in the literature.
Molecular Mechanism
It is known to undergo a rearrangement reaction to yield a product useful in the synthesis of prodrugs
Metabolic Pathways
As an intermediate in the synthesis of prodrugs , it is likely to be involved in metabolic processes, but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not currently known.
Propriétés
IUPAC Name |
4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRYDCOBLQUKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461526 | |
| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95579-71-8 | |
| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
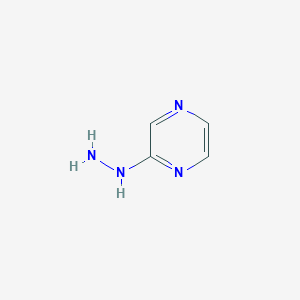

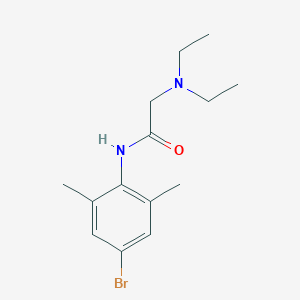
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
